Diisopropyldichlorosilane
Overview
Description
Preparation Methods
Diisopropyldichlorosilane can be synthesized through the reaction of diisopropylsilane with carbon tetrachloride in the presence of palladium(II) chloride at 140°C for 8 hours. The product is then purified by distillation to yield a clear, colorless oil . Industrial production methods may vary, but the general approach involves similar reaction conditions and purification steps.
Chemical Reactions Analysis
Diisopropyldichlorosilane undergoes several types of chemical reactions, including:
Hydrolysis: Reacts rapidly with moisture, water, and protic solvents, leading to the formation of silanols and hydrochloric acid.
Substitution Reactions: Commonly used in nucleoside protection, where it reacts with nucleosides in the presence of imidazole in DMF to form protected nucleosides.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in various organic transformations depending on the reagents and conditions used.
Scientific Research Applications
Diisopropyldichlorosilane is widely used in scientific research and industrial applications, including:
Chemistry: Used as a protecting group reagent to bring two alcohols in close contact for the "tethering technique".
Biology: Employed in the synthesis of nucleoside analogs for biological studies.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials, including silicone-based products.
Mechanism of Action
The mechanism of action of dichlorodiisopropylsilane primarily involves its reactivity with nucleophiles, such as alcohols and amines. The compound acts as a protecting group reagent, forming stable silyl ethers or amines that can be selectively deprotected under specific conditions. This reactivity is crucial for its role in organic synthesis and nucleoside protection .
Comparison with Similar Compounds
Diisopropyldichlorosilane is similar to other organosilicon compounds, such as:
Dichlorodimethylsilane: Used in the production of silicone polymers and resins.
Dichlorodiethylsilane: Employed in the synthesis of silicone-based materials.
Dichlorodiphenylsilane: Utilized in the preparation of high-performance silicone products.
Compared to these compounds, dichlorodiisopropylsilane is unique in its ability to act as a bifunctional protecting group, making it particularly useful in nucleoside chemistry and other specialized applications .
Properties
IUPAC Name |
dichloro-di(propan-2-yl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSENNYNYEKCQGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374298 | |
Record name | Diisopropyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7751-38-4 | |
Record name | Diisopropyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorodiisopropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Dichlorodiisopropylsilane a valuable reagent in organic synthesis?
A1: Dichlorodiisopropylsilane serves as a versatile building block in organic synthesis due to its reactivity and the ability to introduce a diisopropylsilyl group. This is evident in its use for creating a temporary silicon tether in the synthesis of (−)-Detoxinine []. This approach exploits the reactivity of the Si-Cl bonds towards nucleophilic substitution, enabling the formation of complex molecular architectures.
Q2: How does the structure of polymers synthesized from Dichlorodiisopropylsilane influence their degradation properties?
A2: Research [] shows that incorporating Dichlorodiisopropylsilane into the polymer backbone, specifically as geminal silyl ester linkages, results in polymers highly susceptible to hydrolytic degradation. The study found that the steric bulk of the substituents on the silicon atom significantly impacts the degradation rate. Poly(diisopropylsilyl terephthalate), with its bulky isopropyl groups flanking the silicon, exhibited greater stability compared to polymers with less bulky substituents. This highlights the role of steric hindrance in influencing the accessibility of water molecules to the silicon atom, ultimately affecting the hydrolysis rate and polymer degradation.
Q3: Can you provide an example of how Dichlorodiisopropylsilane contributes to the development of materials with specific properties?
A3: In a study focusing on highly fluorescent materials [], Dichlorodiisopropylsilane was employed as a starting material for synthesizing benzofuranylmethylidenebenzoxasiloles. These compounds, featuring a silicon atom integrated into their structure, exhibit promising fluorescence properties. Notably, the research demonstrated that the introduction of electron-donating groups on the benzoxasilole framework, derived from modifications to the initial Dichlorodiisopropylsilane structure, led to enhanced fluorescence quantum yields. This example highlights the potential of using Dichlorodiisopropylsilane as a precursor for designing and fine-tuning the properties of functional materials, particularly in the realm of fluorescent materials.
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